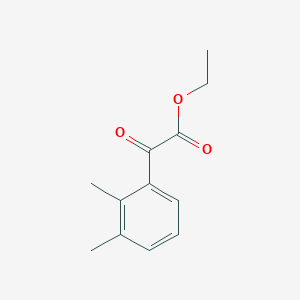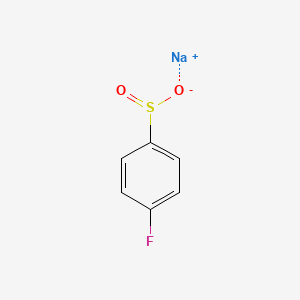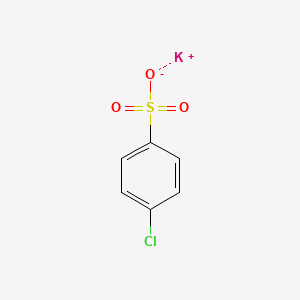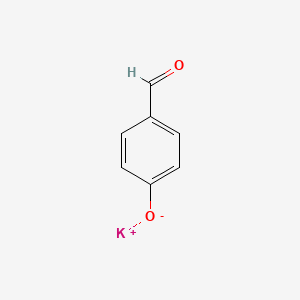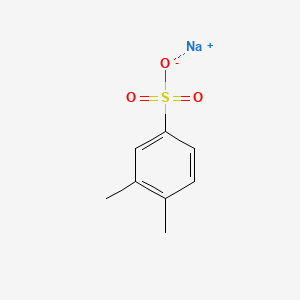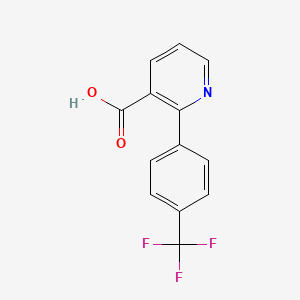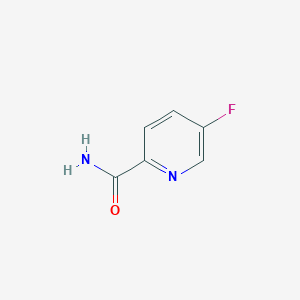
5-氟吡啶甲酰胺
概述
描述
5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent, particularly for the treatment of colorectal cancer. It is often administered in combination with folinic acid (FA), which has been shown to enhance the therapeutic effects of 5-FU by stabilizing the ternary complex that inhibits DNA synthesis, leading to increased cytotoxicity . The combination of 5-FU with FA has been demonstrated to improve response rates and survival in patients with metastatic colorectal carcinoma compared to 5-FU alone . Additionally, 5-FU has been explored in combination with other cytostatic drugs and modulators such as cisplatin and alpha-interferon for the treatment of various gastrointestinal cancers .
Synthesis Analysis
The synthesis of 5-FU involves the formation of a ternary complex comprising the drug, thymidylate synthase, and methylene tetrahydrofolate, which leads to the inhibition of DNA synthesis . The use of the pure (6S)-stereoisomer of folinic acid in high doses has been shown to potentiate the antitumor effect of 5-FU, suggesting that the stereoisomer plays a crucial role in the drug's efficacy . The development of liposomal nanoparticle formulations of 5-FU has also been explored to improve its pharmacokinetics and therapeutic effects .
Molecular Structure Analysis
The molecular structure of 5-FU allows it to be a potent inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis. The drug's effectiveness is further enhanced by folinic acid, which stabilizes the ternary complex formed with the enzyme and the fluoropyrimidine inhibitor . The (6S)-stereoisomer of folinic acid is specifically active in transforming into folate cofactors that potentiate the antitumor effects of 5-FU .
Chemical Reactions Analysis
5-FU undergoes metabolic activation to form fluorodeoxyuridine monophosphate (FdUMP), which then forms a stable ternary complex with thymidylate synthase and 5,10-methylenetetrahydrofolate, leading to the inhibition of DNA synthesis . The biochemical modulation of 5-FU by folinic acid or other modulators like alpha-interferon has been studied extensively, with the aim of enhancing the drug's antitumor activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-FU, such as its small size and membrane permeability, have been manipulated to improve its retention within liposomal nanoparticles for better drug delivery . The pharmacokinetics of folinic acid, particularly the (6S)-stereoisomer, has been studied to optimize its use in combination with 5-FU, with findings showing rapid clearance from plasma and the potential for high-dose administration .
科学研究应用
Application in Melanoma Theranostics
- Summary of the Application : 5-Fluoropicolinamide is used in the development of theranostic agents for melanoma, a type of skin cancer. Specifically, it’s used in the creation of radioiodinated fluoronicotinamide/fluoropicolinamide-benzamide derivatives .
- Results or Outcomes : The study demonstrated the potential of using 131I-IFNABZA as a theranostic agent against melanoma. The 131I-IFNABZA-injected mice exhibited a higher tumor-to-muscle ratio than those administered with 131I-IFPABZA in planar γ-imaging and biodistribution studies .
Application in PET Imaging
- Summary of the Application : 5-Fluoropicolinamide is used in the development of a radiotracer, N-(2-(diethylamino)-ethyl)-18 F-5-fluoropicolinamide (18 F-P3BZA), for Positron Emission Tomography (PET) imaging in melanoma patients .
- Methods of Application or Experimental Procedures : The study involved the production of 18 F-P3BZA with a radiosynthesizer. Six healthy volunteers were injected with 18 F-P3BZA (211.7 ± 15.4 MBq) followed by serial whole-body PET/CT scans and blood tests to assess biodistribution, pharmacokinetic, and radiation dosimetry at 10 min, 1 h, 2 h, and 4 h after injection .
- Results or Outcomes : The study found that 18 F-P3BZA demonstrated high binding selectivity and affinity in melanoma. The highest uptake of 18 F-P3BZA was in the liver with an SUV mean of 8.3 ± 1.0 at 10 min after injection. The resultant whole-body effective dose was 0.0193 mSv/MBq. The study concluded that 18 F-P3BZA is safe and compatible for clinical use .
Application in Melanoma Theranostics
- Summary of the Application : 5-Fluoropicolinamide is used in the development of theranostic agents for melanoma, a type of skin cancer. Specifically, it’s used in the creation of radioiodinated fluoronicotinamide/fluoropicolinamide-benzamide derivatives .
- Results or Outcomes : The study demonstrated the potential of using 131I-IFNABZA as a theranostic agent against melanoma. The 131I-IFNABZA-injected mice exhibited a higher tumor-to-muscle ratio than those administered with 131I-IFPABZA in planar γ-imaging and biodistribution studies .
安全和危害
未来方向
属性
IUPAC Name |
5-fluoropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKOQDDWKWTOCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619828 | |
| Record name | 5-Fluoropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoropicolinamide | |
CAS RN |
499796-71-3 | |
| Record name | 5-Fluoro-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499796-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoropyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



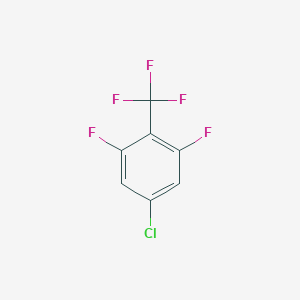
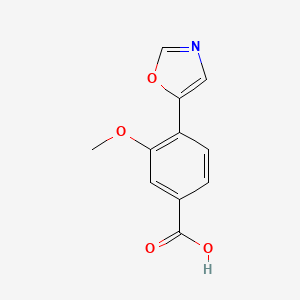
![(4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B1323350.png)
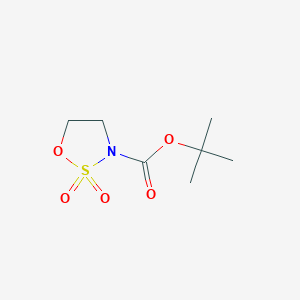
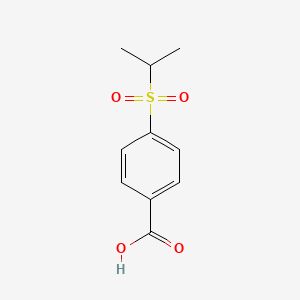
![Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate](/img/structure/B1323357.png)
